molecular formula C26H44O5 B1261660 Aculeatol E

Aculeatol E

Cat. No. B1261660
M. Wt: 436.6 g/mol
InChI Key: UBFNRKJKPNNCHD-JMTTVTNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aculeatol E is an oxaspiro compound that is 1,7-dioxadispiro[5.1.5.2]pentadec-9-en-11-one substituted by hydroxy groups at positions 4 and 13 and a tridecyl group at position 2 (the (2R,4R,6S,8R,13S stereoisomer). It is isolated from the leaves of Amomum aculeatum and exhibits toxicity against some cancer cell lines like human lung carcinoma, hormone-dependent lung carcinoma and human breast carcinoma. It has a role as a metabolite and an antineoplastic agent. It is an oxaspiro compound, an organic heterotricyclic compound, an enone and a spiroketal.

Scientific Research Applications

1. Advanced Chemical Research in High Schools

A chemical research program at a public high school has developed the Advanced Chemical Research (ACR) class, engaging students in experimental projects in collaboration with university scientists. This includes the development of novel methods for the oxidation of ethidium bromide, a mutagen used in molecular biology, showcasing the quality of research possible in high school-university partnerships (Pueyo et al., 2013).

2. E-Science and Global Collaboration

E-Science activities, important for collaborative scientific research, employ distributed resources like computing facilities, scientific instruments, and networks. This approach is crucial for large-scale scientific initiatives requiring multidisciplinary, global teams. The development of applications and middleware technologies in e-Science is highlighted, demonstrating the critical role of information technology in enabling such research (Byeon et al., 2009).

3. Electroanalytical Chemistry Innovations

In electroanalytical chemistry, a subfield of electrochemistry, there have been advancements in techniques, methods, and modified electrodes for quantitative analysis, including in vivo analysis and combinations of techniques for in situ or operando analysis. These innovations are pivotal for various applications, from studying electrocatalysis in fuel cells to investigating nanomaterial properties (Minteer, 2018).

4. E-Science Applications in Various Disciplines

E-Science, integrating theory, experiment, and computing, has been applied in various scientific fields, such as physics, astronomy, and engineering. This study classifies different approaches to e-Science in next-generation infrastructures, offering insights into how scientists work within these frameworks (Riedel et al., 2008).

properties

Product Name

Aculeatol E

Molecular Formula

C26H44O5

Molecular Weight

436.6 g/mol

IUPAC Name

(2R,4R,6S,8R,9S)-2,9-dihydroxy-4-tridecyl-5,7-dioxadispiro[5.1.58.26]pentadec-12-en-11-one

InChI

InChI=1S/C26H44O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-18-22(28)20-26(30-23)17-16-25(31-26)15-14-21(27)19-24(25)29/h14-15,22-24,28-29H,2-13,16-20H2,1H3/t22-,23-,24+,25+,26+/m1/s1

InChI Key

UBFNRKJKPNNCHD-JMTTVTNBSA-N

Isomeric SMILES

CCCCCCCCCCCCC[C@@H]1C[C@H](C[C@]2(O1)CC[C@@]3(O2)C=CC(=O)C[C@@H]3O)O

Canonical SMILES

CCCCCCCCCCCCCC1CC(CC2(O1)CCC3(O2)C=CC(=O)CC3O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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